molecular formula C13H12N2O2S B14904924 n-(3-Carbamoylbenzyl)thiophene-2-carboxamide

n-(3-Carbamoylbenzyl)thiophene-2-carboxamide

Cat. No.: B14904924
M. Wt: 260.31 g/mol
InChI Key: WLUPUFLOSJYROY-UHFFFAOYSA-N
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Description

N-(3-Carbamoylbenzyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a thiophene ring linked to a carboxamide group, which is further substituted with a 3-carbamoylbenzyl moiety. The carbamoyl and benzyl substituents likely influence its molecular interactions, solubility, and bioactivity, as observed in structurally similar compounds .

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

N-[(3-carbamoylphenyl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C13H12N2O2S/c14-12(16)10-4-1-3-9(7-10)8-15-13(17)11-5-2-6-18-11/h1-7H,8H2,(H2,14,16)(H,15,17)

InChI Key

WLUPUFLOSJYROY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)CNC(=O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

The synthesis of n-(3-Carbamoylbenzyl)thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction between thiophene-2-carboxylic acid and 3-carbamoylbenzylamine under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality .

Chemical Reactions Analysis

n-(3-Carbamoylbenzyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiophene-2-carboxamide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene-2-sulfoxide or thiophene-2-sulfone, while substitution reactions can introduce functional groups such as halogens or nitro groups .

Scientific Research Applications

n-(3-Carbamoylbenzyl)thiophene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of n-(3-Carbamoylbenzyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives are known to modulate the activity of enzymes and receptors, leading to various biological effects. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

Thiophene-2-carboxamide derivatives vary significantly in bioactivity based on substituents. Key structural comparisons include:

Compound Substituents Key Structural Features Impact on Activity Reference
N-(3-Carbamoylbenzyl)thiophene-2-carboxamide 3-Carbamoylbenzyl Benzyl group with carbamoyl meta-substituent Potential enhanced solubility and target binding via hydrogen bonding
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Nitro, trifluoromethyl Electron-withdrawing nitro group and lipophilic CF₃ Increased antibacterial potency via membrane disruption
N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f) Dichlorobenzyl-thiazole Chlorine atoms and thiazole ring Strong cytotoxic/cytostatic effects due to halogenated hydrophobicity
Bis(N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide)cobalt(II) Pyridinyl-carbamothioyl Metal coordination and thiourea moiety Superior antioxidant activity (DPPH/ABTS assays)
  • Dihedral Angles : In N-(2-nitrophenyl)thiophene-2-carboxamide, dihedral angles between aromatic rings (8.5–13.5°) influence packing and intermolecular interactions . Similar effects may modulate the target compound’s crystallinity and bioavailability.
  • Hydrogen Bonding : Carboxamide groups in N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide form N–H⋯N bonds, stabilizing dimeric structures critical for biological activity .

Key Research Findings

  • Substituent Optimization: Halogenation (e.g., Cl, F) and electron-withdrawing groups (e.g., NO₂) enhance bioactivity by improving target affinity and metabolic stability .
  • Structural Flexibility : Dihedral angles between aromatic rings modulate molecular conformation, affecting interactions with biological targets .
  • Metal Coordination : Transition metal complexes (e.g., Co(II)) of thiophene carboxamides exhibit enhanced antioxidant properties compared to free ligands .

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